REACTION_CXSMILES
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[I:1]Cl.[Cl:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[NH2:7].O.O.O.C([O-])(=O)C.[Na+].C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[Cl:3][C:4]1[C:10]([C:11]([F:12])([F:13])[F:14])=[CH:9][C:8]([I:1])=[C:6]([CH:5]=1)[NH2:7] |f:2.3.4.5.6,7.8.9.10.11|
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ICl
|
Name
|
|
Quantity
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1.7 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(N)C=CC1C(F)(F)F
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Name
|
|
Quantity
|
2.2 g
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Type
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reactant
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Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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sodium bicarbonate sodium sulfite
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+].S(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture extracted with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
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Details
|
The residue was purified by chromatography (ethyl acetate-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(N)C1)I)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |